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Compound of Interest

Compound Name: ZLNO024 hydrochloride

Cat. No.: B1472915

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZLNO024 hydrochloride is a novel, small-molecule, allosteric activator of AMP-activated protein
kinase (AMPK), a critical enzyme in cellular energy homeostasis. This technical guide provides
an in-depth overview of the origin, synthesis, and mechanism of action of ZLN024
hydrochloride. It includes detailed experimental protocols for its biological evaluation and
presents key quantitative data in a structured format. Additionally, this document features
visualizations of the relevant signaling pathways and a conceptual synthetic workflow to aid in
the understanding of this compound's scientific context and potential applications in metabolic
disease research.

Origin and Discovery

ZLN024 was identified as a potent AMPK activator through a homogeneous scintillation
proximity assay (SPA) designed for high-throughput screening.[1][2] The discovery was
reported in a 2013 publication in PLoS One by Zhang et al.[1][3] This research highlighted
ZLNO024 as a promising therapeutic agent for type 2 diabetes and metabolic syndrome due to
its beneficial effects on glucose and lipid metabolism.[1][2] The compound was shown to
allosterically activate active AMPK heterotrimers.[1][2]

Physicochemical Properties and Quantitative Data
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ZLNO024 hydrochloride is characterized by the following properties and activities:

Property

Value

Chemical Name

2-[[2-(2-Bromo-4-
methylphenoxy)ethyl]thio]pyrimidine
hydrochloride

Molecular Formula

C13H13BrN20S-HCI

Molecular Weight 361.69 g/mol

Purity =99% (HPLC)

Solubility Soluble to 100 mM in DMSO
CAS Number 1883548-91-1

Biological Activity (ECso) Value (pM)
AMPK o131yl Activation 0.42

AMPK 0231yl Activation 0.95

AMPK a1f32y1 Activation 1.1

AMPK 0232yl Activation 0.13

Synthesis of ZLN024 Hydrochloride

While the primary biological publications do not provide a detailed synthesis protocol, the

chemical name, 2-[[2-(2-bromo-4-methylphenoxy)ethyl]thio]pyrimidine hydrochloride, suggests

a plausible synthetic route. The core structure consists of a pyrimidine ring linked through a

thioether bond to a phenoxyethyl moiety. A likely synthetic strategy would involve the reaction

of 2-mercaptopyrimidine with a suitable 2-(2-bromo-4-methylphenoxy)ethyl halide, followed by

conversion to the hydrochloride salt.

Below is a conceptual workflow for the synthesis of ZLN024.
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Starting Materials

2-(2-Bromo-4-methylphenoxy)ethanol 2-Mercaptopyrimidine

Intermediate Synthesis

Halogenation
(e.g., with SOCI2 or PBr3)

2-(2-Bromo-4-methylphenoxy)ethyl halide

Coupling Reaction

Nucleophilic Substitution
(Thioether Formation)

Z1.N024 (free base)

Final Product Formation

Salt Formation
(with HCI)

Z1.N024 Hydrochloride

Click to download full resolution via product page

Conceptual synthetic workflow for ZLN024 hydrochloride.
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Mechanism of Action and Signaling Pathway

ZLLNO24 is an allosteric activator of AMPK.[1][2] Its mechanism of action requires the pre-
phosphorylation of Threonine-172 on the AMPK a subunit by an upstream kinase, such as liver
kinase B1 (LKB1) or calcium/calmodulin-dependent protein kinase kinase 3 (CaMKK}).[1][2]
ZLLN024 then binds to the AMPK complex and inhibits its dephosphorylation by protein
phosphatase 2Ca (PP2Ca), thereby locking AMPK in an active state.[1][2][4]

Activated AMPK proceeds to phosphorylate downstream targets, a key one being acetyl-CoA
carboxylase (ACC).[5] The phosphorylation and subsequent inhibition of ACC lead to a
decrease in fatty acid synthesis and an increase in fatty acid oxidation. Furthermore, AMPK
activation stimulates glucose uptake.[4]

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0072092
https://pmc.ncbi.nlm.nih.gov/articles/PMC3748009/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0072092
https://pmc.ncbi.nlm.nih.gov/articles/PMC3748009/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0072092
https://pmc.ncbi.nlm.nih.gov/articles/PMC3748009/
https://www.tocris.com/products/zln-024-hydrochloride_5285
https://www.researchgate.net/figure/Activation-of-human-AMPK-heterotrimers-by-ZLN024-A-The-structure-of-ZLN024-molecular_fig7_256102773
https://www.tocris.com/products/zln-024-hydrochloride_5285
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1472915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

1 AMP/ATP ratio

phosphorylates/ phosphorylates

allosterically activates and stabilizes

p-AMPK (active)
"""" (Thr172)

—
-
—

(\ ‘inhibits dephosphorylation b}/r,'/dephosphorylates phosphorylates

h “ Fatty Acid Oxidation 1 Glucose Uptake 1

Fatty Acid Synthesis |

Click to download full resolution via product page
AMPK signaling pathway and the action of ZLN024.

Experimental Protocols
In Vitro Assays in L6 Myotubes

5.1.1. Glucose Uptake Assay[6]

¢ Seed L6 myoblasts in 12-well plates and allow them to differentiate into myotubes.
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o Starve the myotubes in serum-free medium for 2 hours prior to the experiment.

o Treat the cells with varying concentrations of ZLN024 for 3 hours. A positive control, such as
insulin (100 nM), can be added for the final 30 minutes.

¢ Wash the cells with HEPES-buffered saline.

« Initiate glucose uptake by adding a solution containing 10 uM 2-deoxy-D-[3H]glucose (0.5
pnCi/mL) for 5-10 minutes.

» Stop the reaction by washing the cells three times with ice-cold 0.9% NacCl.
e Lyse the cells with 0.05 N NaOH.

o Measure the radioactivity in the cell lysates using a scintillation counter to determine the
amount of glucose uptake.

5.1.2. Fatty Acid Oxidation Assay|[6]
 Differentiate L6 myoblasts into myotubes in 12-well plates.

o Treat the myotubes with ZLN024 for 4 hours. A known AMPK activator like AICAR (1 mmol/L)
can be used as a positive control.[6]

o During the treatment, incubate the cells with a medium containing [1-**C]palmitic acid.
 After incubation, collect the medium and trap the released *CO:..

e Measure the radioactivity of the trapped *CO: using a scintillation counter to quantify the
rate of fatty acid oxidation.

In Vivo Studies in db/db Mice

5.2.1. Animal Model and Treatment

e Model: Male C57BL/KsJ-db/db mice, a model of type 2 diabetes, and their lean littermates
(db/+) are used.[7][8]
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e Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark
cycle and free access to food and water.

o Treatment: ZLNO024 is administered orally by gavage at a dose of 15 mg/kg/day for a period
of 4-5 weeks.[3][9] A vehicle control group (e.g., 0.5% methylcellulose) and a positive control
group (e.g., metformin at 250 mg/kg/day) are included.[9]

5.2.2. Glucose Tolerance Test

 After the treatment period, fast the mice overnight.

o Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.

e Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
e Measure blood glucose levels at each time point.

o Calculate the area under the curve (AUC) to assess glucose tolerance.

5.2.3. Tissue and Blood Analysis

o At the end of the study, euthanize the mice and collect blood and tissues (liver, muscle).

» Measure plasma levels of triglycerides, non-esterified fatty acids (NEFA), and total
cholesterol.

o Determine the triglyceride and total cholesterol content in the liver.

e Analyze the phosphorylation status of AMPK and ACC in liver and muscle tissues via
Western blotting.

o Evaluate the gene expression of key metabolic enzymes in the liver and muscle using
guantitative real-time PCR (QRT-PCR).
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Workflow of key experimental protocols for ZLN024 evaluation.

Conclusion

ZLN024 hydrochloride is a significant research tool for investigating the therapeutic potential
of AMPK activation. Its allosteric mechanism of action provides a means to study the metabolic
consequences of sustained AMPK activity in various in vitro and in vivo models. The
experimental protocols detailed herein offer a robust framework for the continued evaluation of
ZLNO024 and other AMPK activators in the context of metabolic diseases. Further research into
the specific synthesis of ZLN024 is warranted to facilitate its broader accessibility to the

scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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